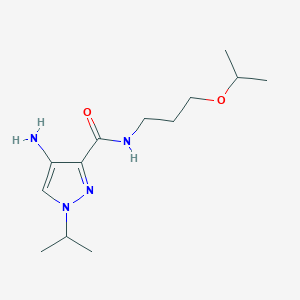
Chembl4564725
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chembl4564725 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method that involves the use of various reagents and solvents. Once synthesized, Chembl4564725 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Chembl4564725 is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in disease processes. For example, Chembl4564725 has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells. This inhibition leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects
Chembl4564725 has been shown to have several biochemical and physiological effects. In addition to its activity against disease targets, Chembl4564725 has been shown to have anti-inflammatory effects and to modulate immune system function. In animal studies, Chembl4564725 has been shown to have a favorable safety profile, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
Chembl4564725 has several advantages and limitations for use in lab experiments. One advantage is its potency and specificity against disease targets. This makes it a valuable tool for studying disease processes and developing new treatments. However, one limitation is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on Chembl4564725. One area of focus is on further elucidating its mechanism of action and identifying additional disease targets. Another area of research is on optimizing its synthesis method to improve yield and reduce cost. Additionally, there is potential for the development of Chembl4564725-based diagnostic imaging agents and targeted therapies. Overall, Chembl4564725 is a promising compound with significant potential for advancing scientific research and improving human health.
Synthesis Methods
The synthesis of Chembl4564725 involves the use of several reagents and solvents, including 3,5-dimethylisoxazole, N-bromosuccinimide, and triethylamine. The reaction takes place in a solvent mixture of acetonitrile and dichloromethane, and the product is obtained through a series of purification steps. This synthesis method has been optimized to yield high purity and high yield of Chembl4564725.
Scientific Research Applications
Chembl4564725 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. Chembl4564725 has been shown to have potent activity against several disease targets, including cancer, inflammation, and infectious diseases. In addition, Chembl4564725 has been studied for its potential use in diagnostic imaging and as a tool for studying biological processes.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15-3-5-16(6-4-15)19-13-20-22-26-29(23(31)27(22)11-12-28(20)25-19)14-21(30)24-17-7-9-18(32-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUJMOWYUCQADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 56685254 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)



![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2447098.png)
![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)
![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)

![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)